molecular formula C15H23ClN4 B2901803 2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride CAS No. 2279123-71-4

2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride

Cat. No.: B2901803
CAS No.: 2279123-71-4
M. Wt: 294.83
InChI Key: PWJXWDKVYFRGMU-UHFFFAOYSA-N
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Description

“2-Isopropyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . This method allows the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a piperidine ring and an imidazo[4,5-b]pyridine group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . These reactions are crucial in the synthesis of substituted piperidines .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)-2-propan-2-ylimidazo[4,5-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4.ClH/c1-11(2)14-18-13-6-4-8-17-15(13)19(14)10-12-5-3-7-16-9-12;/h4,6,8,11-12,16H,3,5,7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJXWDKVYFRGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1CC3CCCNC3)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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